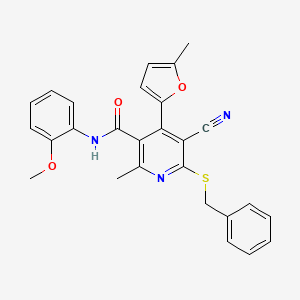
6-(benzylsulfanyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Subsequent steps involve the selective introduction of the benzylsulfanyl and cyano groups through nucleophilic substitution and addition reactions.
Final Coupling:
The final steps involve coupling the carboxamide group with the pyridine core under specific conditions, typically involving amide bond formation facilitated by reagents like carbodiimides.
Industrial Production Methods
While the compound's intricate structure presents challenges for large-scale production, advancements in catalytic processes and continuous flow chemistry are being explored to enhance yield and efficiency. Batch processes remain common for research-scale synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzylsulfanyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)pyridine-3-carboxamide typically involves multi-step processes:
Formation of the Pyridine Core:
Initial steps often include the construction of the pyridine ring via condensation reactions involving appropriate precursors such as 2-methoxyphenylacetonitrile and 2-methyl-4-(5-methylfuran-2-yl)pyridine.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylsulfanyl group, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions may target the cyano group, potentially converting it into primary amines under conditions such as catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are often employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents such as alkyl halides or nitrating agents, under conditions like Friedel-Crafts alkylation or nitration.
Major Products
Sulfoxides and sulfones from oxidation.
Primary amines from reduction of the cyano group.
Various substituted derivatives from substitution reactions.
Scientific Research Applications
Chemistry
The compound serves as a valuable building block for synthesizing more complex molecules, enabling the exploration of new chemical reactivity and molecular design.
Biology
In biological research, the compound's potential as a bioactive molecule is explored, particularly for its interactions with biological macromolecules and enzymes.
Medicine
The structural features of the compound make it a candidate for drug development, particularly as a lead compound in the design of new therapeutic agents targeting specific pathways or diseases.
Industry
Applications in the material sciences are explored, particularly for developing novel polymers and materials with unique properties.
Mechanism of Action
The mechanism by which 6-(benzylsulfanyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)pyridine-3-carboxamide exerts its effects is dependent on its interaction with specific molecular targets. These interactions can modulate various pathways, potentially affecting enzyme activity, protein-protein interactions, and signaling cascades.
Comparison with Similar Compounds
Similar Compounds
6-(benzylsulfanyl)-5-cyano-2-methyl-4-(2-methylphenyl)pyridine-3-carboxamide
6-(phenylsulfanyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)pyridine-3-carboxamide
6-(benzylthio)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)pyridine-3-carboxamide
Uniqueness
This compound's unique structure and versatile reactivity make it a promising subject for further scientific exploration and technological innovation.
Properties
IUPAC Name |
6-benzylsulfanyl-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S/c1-17-13-14-23(33-17)25-20(15-28)27(34-16-19-9-5-4-6-10-19)29-18(2)24(25)26(31)30-21-11-7-8-12-22(21)32-3/h4-14H,16H2,1-3H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQONJWBBDWBGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C(C(=NC(=C2C(=O)NC3=CC=CC=C3OC)C)SCC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
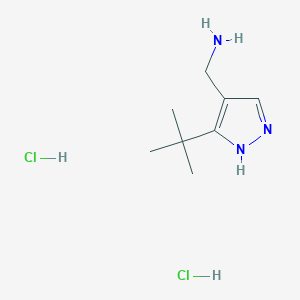
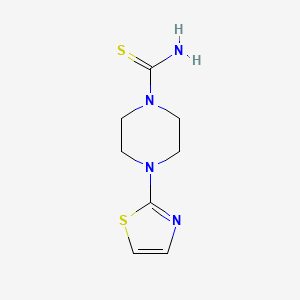
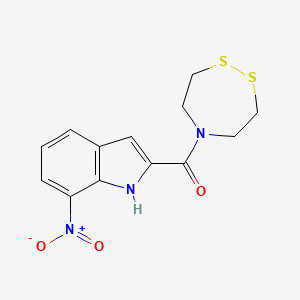
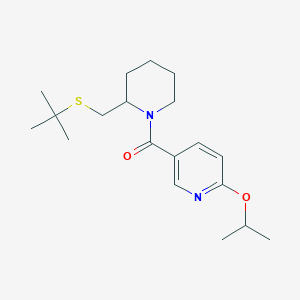
![(2Z)-7-(diethylamino)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2706930.png)
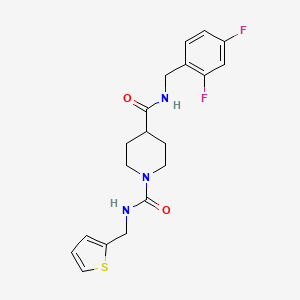
![[3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-fluorophenyl)methanone](/img/structure/B2706933.png)
![4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde](/img/structure/B2706934.png)
![methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2706936.png)
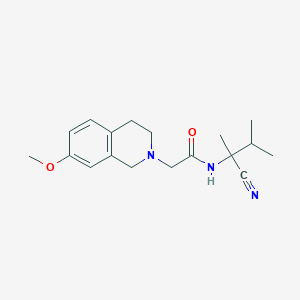
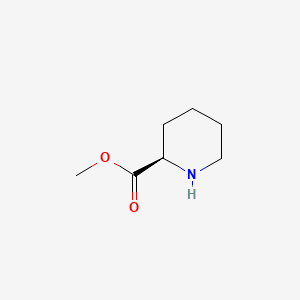
![N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide](/img/structure/B2706942.png)
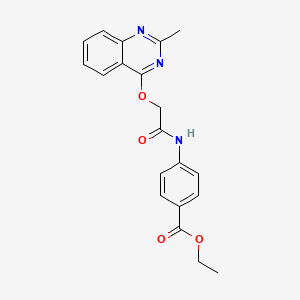
![2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2706944.png)
